吡啶三氯金(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

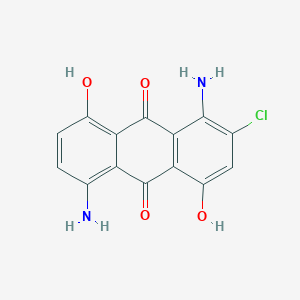

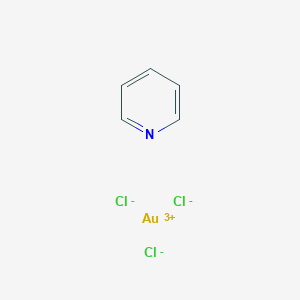

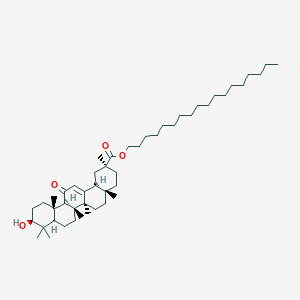

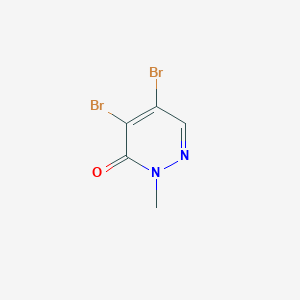

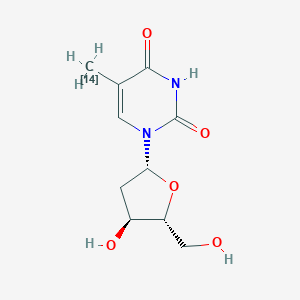

Pyridinetrichlrogold(III) is a chemical compound that features a gold atom coordinated with three chlorine atoms and a pyridine ligand.

科学研究应用

Pyridinetrichlrogold(III) has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including cycloisomerization and cross-coupling reactions.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and rheumatoid arthritis.

Industry: Utilized in material science for the synthesis of gold nanoparticles and other advanced materials.

作用机制

Target of Action

Pyridinetrichlorogold(III) is a gold-based compound that has been studied for its potential in various biological applications . The primary targets of this compound are believed to be certain enzymes, such as thioredoxin reductase (TrxR), which play crucial roles in cellular processes . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and it is overexpressed in several tumor cell lineages .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . For instance, the gold(III) complex inhibits the enzymatic activity of TrxR . The affinity of the compound for TrxR suggests metal binding to a selenol residue in the active site of the enzyme . This interaction results in changes in the cellular processes regulated by these enzymes, potentially leading to cytotoxic effects .

Biochemical Pathways

It is known that the inhibition of trxr can disrupt the redox homeostasis within cells . This disruption can lead to an increase in reactive oxygen species, which can cause damage to cellular components and potentially lead to cell death .

Result of Action

The result of Pyridinetrichlorogold(III)'s action is primarily cytotoxic . By inhibiting key enzymes and disrupting cellular processes, the compound can induce cell death . This cytotoxic effect has been observed in various cell lines, suggesting potential applications in cancer treatment .

生化分析

Biochemical Properties

The biochemical properties of Pyridinetrichlorogold(III) are not fully understood. Gold(III) compounds have been shown to manifest appreciable antiproliferative properties, with IC50 values falling in the 2–16 μM range . They interact with DNA mainly via intercalation between the neighboring base pairs of the DNA double helix .

Cellular Effects

The cellular effects of Pyridinetrichlorogold(III) are yet to be fully elucidated. Gold(III) compounds have been shown to inhibit cell proliferation and the Warburg effect in bladder cancer . They also interact with PDHK1 to inhibit its protein stabilization .

Molecular Mechanism

The molecular mechanism of Pyridinetrichlorogold(III) is not well understood. Gold(III) compounds have been shown to interact with DNA mainly via an intercalation mode . They both inhibit topoisomerase I activity at low concentration (25 μM or less) .

准备方法

Synthetic Routes and Reaction Conditions: Pyridinetrichlrogold(III) can be synthesized through the reaction of gold(III) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing gold(III) chloride with pyridine under controlled conditions to ensure the formation of the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation or other side reactions .

Industrial Production Methods: While specific industrial production methods for Pyridinetrichlrogold(III) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

化学反应分析

Types of Reactions: Pyridinetrichlrogold(III) undergoes various chemical reactions, including:

Oxidation: The gold(III) center can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.

Reduction: The compound can be reduced to gold(I) or elemental gold under specific conditions.

Substitution: Ligand exchange reactions can occur, where the pyridine ligand or chlorine atoms are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange can be facilitated by using excess ligands or specific catalysts.

Major Products Formed:

Oxidation: Formation of higher oxidation state gold complexes or oxides.

Reduction: Formation of gold(I) complexes or elemental gold.

Substitution: Formation of new gold(III) complexes with different ligands.

相似化合物的比较

Gold(III) chloride: Shares the gold(III) center but lacks the pyridine ligand.

Gold(III) complexes with other nitrogen-donor ligands: Similar in structure but with different ligands, such as terpyridine or diethylenetriamine.

Uniqueness: Pyridinetrichlrogold(III) is unique due to the presence of the pyridine ligand, which imparts specific chemical properties and reactivity. This ligand can stabilize the gold(III) center and influence the compound’s interaction with biological molecules, making it a promising candidate for medicinal applications .

属性

IUPAC Name |

gold(3+);pyridine;trichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJOEBQRJABJG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Au+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5AuCl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14911-01-4 |

Source

|

| Record name | Gold(III), pyridinetrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014911014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)

![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)